6-(Piperazin-1-ylmethyl)pyridin-2-ol
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Overview
Description
1-[(6-Methoxypyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C11H16N2O It is characterized by the presence of a piperazine ring attached to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-methoxypyridin-2-yl)methyl]piperazine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 1-[(6-methoxypyridin-2-yl)methyl]piperazine .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methoxypyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Methoxypyridin-2-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-methoxypyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 2-(6-Methoxypyridin-2-yl)ethanamine
- (5-Methylpyridin-2-yl)methanamine
- 2-(Chloromethyl)-6-methoxypyridine
Comparison: 1-[(6-Methoxypyridin-2-yl)methyl]piperazine is unique due to its specific structure, which combines a piperazine ring with a methoxypyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack the piperazine ring or have different substituents, leading to variations in their reactivity and biological activity .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(6-methoxypyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-4-2-3-10(13-11)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3 |
InChI Key |
OXVFQAFSTUKQSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CN2CCNCC2 |
Origin of Product |
United States |
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